4alpha-Phorbol 12-myristate 13-acetate
4alpha-Phorbol 12-myristate 13-acetate
Phorbol 12-myristate 13-acetate (PMA;) is a phorbol ester that is commonly used to activate certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms. 4α-PMA is a structural analog of PMA that does not activate PKC. It is used as a negative control for PMA signaling through PKC.
Brand Name:
Vulcanchem
CAS No.:
63597-44-4
VCID:
VC20819074
InChI:
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1
SMILES:
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
Molecular Formula:
C8H8HgO2
CH3COOHgC6H5
C36H56O8
CH3COOHgC6H5
C36H56O8
Molecular Weight:
616.8 g/mol
4alpha-Phorbol 12-myristate 13-acetate
CAS No.: 63597-44-4
Cat. No.: VC20819074
Molecular Formula: C8H8HgO2
CH3COOHgC6H5
C36H56O8
Molecular Weight: 616.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phorbol 12-myristate 13-acetate (PMA;) is a phorbol ester that is commonly used to activate certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms. 4α-PMA is a structural analog of PMA that does not activate PKC. It is used as a negative control for PMA signaling through PKC. |
|---|---|
| CAS No. | 63597-44-4 |
| Molecular Formula | C8H8HgO2 CH3COOHgC6H5 C36H56O8 |
| Molecular Weight | 616.8 g/mol |
| IUPAC Name | [(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
| Standard InChI | InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 |
| Standard InChI Key | PHEDXBVPIONUQT-LQLWEASQSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |
| SMILES | CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
| Appearance | Assay:≥98%A white solid |
| Flash Point | 37.8 °C c.c. |
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